Mal-PEG2-Tos
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Overview
Description
Mal-PEG2-Tos, also known as Maleimide-Polyethylene Glycol-Tosylate, is a small molecule linker composed of several functional groups. It consists of a polyethylene glycol chain with a maleimide group at one end and a tosylate group at the other end. This compound is commonly used in bioconjugation reactions to attach thiol-containing molecules to proteins or other biomolecules, and to introduce polyethylene glycol into various biological agents to improve their stability and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Tos typically involves the reaction of a polyethylene glycol derivative with a maleimide group and a tosylate group. The process can be carried out in a one-pot protocol, where the initial step involves the formation of an amide linkage to the N-terminus of the polyethylene glycol oligomer . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-Tos undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol-containing molecules.
PEGylation Reactions: The polyethylene glycol chain can be used to modify proteins or other biomolecules through PEGylation
Common Reagents and Conditions
Nucleophiles: Thiol-containing molecules such as cysteine residues in proteins.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Specific catalysts to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions include thiol-conjugated biomolecules and PEGylated proteins, which exhibit improved stability and pharmacokinetic properties .
Scientific Research Applications
Mal-PEG2-Tos has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to proteins for studying biological processes.
Medicine: Enhances the stability and bioavailability of therapeutic agents through PEGylation.
Industry: Employed in the production of biopharmaceuticals and diagnostic reagents
Mechanism of Action
The mechanism of action of Mal-PEG2-Tos involves the covalent attachment of the maleimide group to thiol-containing molecules, forming stable thioether bonds. This reaction is highly specific and efficient, occurring under mild conditions (pH 6.5 to 7.5). The polyethylene glycol chain imparts water solubility and reduces aggregation of the conjugated molecules, while the tosylate group facilitates nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Maleimide-Polyethylene Glycol-Succinimidyl Ester (Mal-PEG2-OSu): Similar to Mal-PEG2-Tos but with a succinimidyl ester group instead of a tosylate group.
Maleimide-Polyethylene Glycol-Biotin (Mal-PEG2-Biotin): Contains a biotin group for biotinylation of proteins and other biomolecules
Uniqueness
This compound is unique due to its combination of a maleimide group and a tosylate group, which allows for versatile applications in bioconjugation and PEGylation reactions. The tosylate group provides a leaving group for nucleophilic substitution, while the maleimide group enables specific attachment to thiol-containing molecules .
Properties
IUPAC Name |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-12-2-4-13(5-3-12)23(19,20)22-11-10-21-9-8-16-14(17)6-7-15(16)18/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLXAOYNUGFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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